(4-Bencilmorfolin-2-ilmetil)metilamina

Descripción general

Descripción

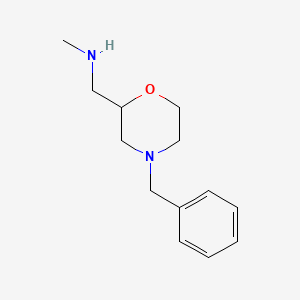

(4-Benzylmorpholin-2-ylmethyl)methylamine is a chemical compound with the molecular formula C13H20N2O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. The compound’s unique structure allows it to be used as a catalyst, reagent, and building block for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

(4-Benzylmorpholin-2-ylmethyl)methylamine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine typically involves the reaction of morpholine with benzyl chloride, followed by subsequent methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of (4-Benzylmorpholin-2-ylmethyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(4-Benzylmorpholin-2-ylmethyl)methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate; reactions often conducted in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Mecanismo De Acción

The mechanism of action of (4-Benzylmorpholin-2-ylmethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: A simpler analog without the benzyl group, used as a solvent and chemical intermediate.

Benzylamine: Lacks the morpholine ring, commonly used in organic synthesis and as a building block for pharmaceuticals.

N-Methylmorpholine: Similar structure but with a methyl group instead of the benzyl group, used as a catalyst and reagent in organic chemistry.

Uniqueness

(4-Benzylmorpholin-2-ylmethyl)methylamine is unique due to its combined structural features of both morpholine and benzylamine, providing enhanced reactivity and versatility in various chemical reactions. Its ability to act as a multifunctional reagent makes it particularly valuable in research and industrial applications .

Actividad Biológica

(4-Benzylmorpholin-2-ylmethyl)methylamine, with the molecular formula C13H20N2O, is a compound that has garnered attention in both chemical and biological research due to its unique structure and diverse applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Synthesis

The synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine typically involves the reaction of morpholine with benzyl chloride, followed by methylation. The process often requires a base such as sodium hydroxide or potassium carbonate and is conducted in solvents like dichloromethane or toluene at elevated temperatures.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Morpholine + Benzyl Chloride | Base (NaOH/K2CO3), Solvent (Dichloromethane) | (4-Benzylmorpholin-2-ylmethyl)methylamine |

| 2 | (4-Benzylmorpholin-2-ylmethyl)methylamine + Methylating Agent | Heat, Organic Solvent | Final Product |

(4-Benzylmorpholin-2-ylmethyl)methylamine exhibits biological activity through its interaction with various molecular targets. It can function as a ligand for enzymes or receptors, modulating their activity and influencing biochemical pathways. This compound is particularly noted for:

- Enzyme Inhibition : It may inhibit specific enzymes, which is crucial for studying enzyme mechanisms.

- Bioconjugation : Useful in labeling biomolecules for research applications.

Research Findings

Recent studies have highlighted the compound's potential in drug development and diagnostics. Its ability to target specific biological pathways makes it a promising candidate for therapeutic applications.

Case Study Insights

A notable case study explored the use of (4-Benzylmorpholin-2-ylmethyl)methylamine in enzyme inhibition assays. Researchers found that at varying concentrations, the compound effectively inhibited enzyme activity, suggesting its potential role in developing enzyme-targeted therapies.

Comparative Analysis with Similar Compounds

To understand its unique properties better, we can compare (4-Benzylmorpholin-2-ylmethyl)methylamine with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Morpholine | Simple cyclic amine | Solvent, chemical intermediate |

| Benzylamine | Aromatic amine | Building block for pharmaceuticals |

| N-Methylmorpholine | Cyclic amine | Catalyst and reagent in organic chemistry |

The combination of the morpholine ring and benzyl group in (4-Benzylmorpholin-2-ylmethyl)methylamine provides enhanced reactivity compared to its analogs.

Therapeutic Potential

Research indicates that (4-Benzylmorpholin-2-ylmethyl)methylamine may have applications in:

- Drug Development : Its structure allows it to target specific pathways, making it a candidate for new therapeutic agents.

- Diagnostics : The compound can be incorporated into assays to detect specific biomolecules.

Industrial Use

In industrial settings, this compound serves as an intermediate for synthesizing specialty chemicals and pharmaceuticals. Its properties can be leveraged in material science to enhance the durability and antimicrobial activity of products.

Propiedades

IUPAC Name |

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCPNEYAICYKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679961 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126645-75-8 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.